Product packaging for 6-Methoxy-N-methylpyrazin-2-amine(Cat. No.:CAS No. 1516709-09-3)

6-Methoxy-N-methylpyrazin-2-amine

Cat. No.: B3242451
CAS No.: 1516709-09-3
M. Wt: 139.16
InChI Key: CTDGZTYCKKQAHV-UHFFFAOYSA-N
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Description

6-Methoxy-N-methylpyrazin-2-amine is a pyrazine derivative of high interest in medicinal chemistry and life sciences research. Pyrazine rings are common privileged structures in drug discovery, and this compound serves as a versatile chemical intermediate for synthesizing more complex molecules. Its structure, featuring both methoxy and N-methylamine functional groups, makes it a valuable building block for constructing compound libraries aimed at screening for new biological activities. Researchers utilize this chemical in the exploration of novel pharmacologically active compounds. Analogous methoxypyrazine compounds are known to be used in the development of substances for various therapeutic areas, and the specific substitution pattern on this amine suggests its potential in modulating the physicochemical properties (such as solubility and bioavailability) of lead compounds. Handling should be conducted in accordance with good laboratory practices. The product is intended for research applications and is not for diagnostic or therapeutic use. Store in a cool, dark place under an inert atmosphere.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O B3242451 6-Methoxy-N-methylpyrazin-2-amine CAS No. 1516709-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-N-methylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-7-5-3-8-4-6(9-5)10-2/h3-4H,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDGZTYCKKQAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=CC(=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516709-09-3
Record name 6-methoxy-N-methylpyrazin-2-amine
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The Role of 6 Methoxy N Methylpyrazin 2 Amine in Pyrazine Chemistry and Drug Discovery

Pyrazine (B50134), a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a fundamental heterocyclic scaffold. mdpi.com This structural motif is a key component in numerous biologically active molecules and approved pharmaceutical drugs. mdpi.comnih.govnih.gov The pyrazine ring's unique electronic properties and ability to participate in various chemical interactions have established it as a critical area of focus in medicinal chemistry. mdpi.comnih.gov Pyrazine derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. nih.govmdpi.com

The significance of the pyrazine framework is highlighted by its presence in essential medicines such as the antiviral favipiravir (B1662787) and the anticancer drug bortezomib. mdpi.com The versatility of the pyrazine ring allows for the synthesis of a diverse library of compounds with potential therapeutic value. mdpi.comnih.gov

The Current Research Landscape and Academic Importance of 6 Methoxy N Methylpyrazin 2 Amine Derivatives

Contemporary research continues to underscore the importance of pyrazine (B50134) derivatives. nih.govresearchgate.net The focus has largely shifted towards the design and synthesis of novel derivatives with enhanced biological activities and specific therapeutic targets. nih.govresearchgate.net The academic importance of 6-Methoxy-N-methylpyrazin-2-amine lies in its utility as a versatile scaffold for generating new molecular entities. cymitquimica.com

Recent studies have explored the fusion of pyrazine rings with other heterocyclic structures, such as pyrrole (B145914) or imidazole, to create compounds with potent antitumor activity. researchgate.net The modification of natural products with pyrazine moieties is another active area of research, aiming to enhance the therapeutic properties of existing natural compounds. nih.govmdpi.com For instance, the hybridization of polyphenols with pyrazine has yielded compounds with significant inhibitory effects on cancer cell lines. nih.gov

The table below provides a summary of the key properties of this compound and a related compound, highlighting the type of data available for researchers.

PropertyThis compound6-Methoxypyrazin-2-amine
CAS Number 1516709-09-3 biosynth.com6905-47-1 nih.gov
Molecular Formula C6H9N3O biosynth.comuni.luC5H7N3O nih.gov
Molecular Weight 139.16 g/mol biosynth.com125.13 g/mol nih.gov
SMILES CNC1=CN=CC(=N1)OC biosynth.comuni.luCOC1=NC(=CN=C1)N nih.gov

This table is interactive. Click on the headers to sort the data.

Identifying Research Gaps and Future Directions for 6 Methoxy N Methylpyrazin 2 Amine Investigations

Classical and Established Synthetic Routes to this compound and its Precursors

The synthesis of pyrazine derivatives has been a significant area of research for many years, leading to the development of several classical methodologies. tandfonline.comnih.gov These established routes often form the basis for creating complex pyrazine structures, including this compound.

Strategies for the Construction of the Pyrazine Core

The most direct and classical method for constructing the pyrazine ring involves the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. tandfonline.comingentaconnect.comresearchgate.net This approach proceeds via a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. tandfonline.com While this is a fundamental strategy, its application can be limited by the availability of the required starting materials. nih.gov

Alternative established methods for pyrazine synthesis include:

The reaction of diamines with diols in the vapor phase using catalysts like granular alumina. tandfonline.comtandfonline.com

Dehydrogenation of piperazines, often using a palladium catalyst, to yield the corresponding aromatic pyrazines in high yields. nih.govtandfonline.com

Condensation reactions involving α-halo ketones or the reaction of diamines with epoxides. nih.govingentaconnect.com

The self-coupling of 2-amino alcohols, which can be catalyzed by various metal complexes to form symmetrically substituted pyrazines. nih.govacs.org

These diverse strategies provide multiple pathways to the fundamental pyrazine scaffold, which can then be further functionalized.

Introduction and Functionalization of Methoxy and Methylamine Moieties

Specific synthetic details for this compound are not extensively documented in readily available literature. However, its synthesis can be conceptualized based on standard functionalization techniques for heterocyclic compounds. A common strategy for introducing substituents onto the pyrazine ring is through nucleophilic aromatic substitution (SNAr) on a dihalopyrazine precursor, such as 2,6-dichloropyrazine (B21018).

The chlorine atoms on the pyrazine ring are activated towards nucleophilic attack. This would allow for a sequential substitution strategy:

Introduction of the Methoxy Group: Reaction of 2,6-dichloropyrazine with a methoxide (B1231860) source, such as sodium methoxide, would likely lead to the substitution of one chlorine atom to form 2-chloro-6-methoxypyrazine.

Introduction of the Methylamine Moiety: The remaining chlorine atom can then be displaced by reacting the intermediate with methylamine. This second substitution would yield the final product, this compound.

Another plausible route involves the methylation of a corresponding hydroxypyrazine (a pyrazinol). dur.ac.uk For instance, a precursor like 6-chloro-N-methylpyrazin-2-amine could be synthesized and then reacted with sodium methoxide. Alternatively, a 6-hydroxypyrazine derivative could be methylated using a suitable methylating agent. The protection of the primary amine with a group like 2-nitrobenzenesulfonyl chloride might be employed during these steps, followed by deprotection. orgsyn.org

Modern and Sustainable Approaches in the Synthesis of this compound

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for constructing heterocyclic compounds. acs.orgresearchgate.net

Catalytic Methods (e.g., Suzuki Cross-Coupling) in Pyrazine Synthesis Relevant to this compound

Transition metal-catalyzed reactions are pivotal in modern organic synthesis and have been applied to the functionalization of pyrazines. nih.gov While classical methods often focus on building the ring from acyclic precursors, catalytic methods excel at modifying the pre-formed pyrazine core.

Key catalytic methods include:

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki, Heck, Stille, and Sonogashira couplings are widely used to form new carbon-carbon bonds on the pyrazine ring. nih.gov This allows for the introduction of a wide array of alkyl, aryl, and other carbon-based substituents, which is essential for creating diverse derivatives.

Copper-Catalyzed Synthesis: Novel methods utilizing copper-based catalysts have been developed for the synthesis of pyrazine derivatives, offering good functional group tolerance and moderate to high yields. sioc-journal.cn

Manganese-Catalyzed Dehydrogenative Coupling: The use of earth-abundant and low-toxicity metals like manganese is a significant step towards sustainable catalysis. nih.govacs.org Acridine-based pincer complexes of manganese have been shown to effectively catalyze the dehydrogenative self-coupling of 2-amino alcohols to form pyrazines, with water and hydrogen gas as the only byproducts. nih.govacs.org

These catalytic approaches provide powerful tools for both the synthesis and derivatization of pyrazine compounds.

Green Chemistry Principles Applied to this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Several strategies have been reported for the synthesis of pyrazines that align with these principles. ingentaconnect.comtandfonline.com

A notable example is a one-pot synthesis of pyrazine derivatives that is cost-effective and environmentally benign. tandfonline.comresearchgate.net This method involves the direct condensation of 1,2-diketones with 1,2-diamines at room temperature, catalyzed by a small amount of potassium tert-butoxide in aqueous methanol. tandfonline.comresearchgate.net This process avoids the need for expensive or toxic catalysts and harsh reaction conditions. tandfonline.com

Furthermore, biocatalytic approaches are gaining traction as green alternatives for chemical transformations. nih.gov For instance, enzymes like Lipozyme® TL IM have been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines. nih.gov Such methods utilize renewable resources and operate under mild conditions, significantly reducing waste and environmental hazards. nih.gov Adopting these principles for the synthesis of this compound could involve using biocatalysts for the amination step or employing one-pot strategies to minimize purification steps and solvent use.

Derivatization and Structural Modification Strategies for this compound

The functional groups present in this compound—a secondary amine, a methoxy group, and the pyrazine ring itself—offer multiple avenues for derivatization and structural modification. tandfonline.comingentaconnect.comsioc-journal.cn

Modification of the N-methylamine Group: The secondary amine is a versatile handle for further reactions. It can undergo acylation with acid chlorides or anhydrides to form amides, or react with sulfonyl chlorides to produce sulfonamides. This amine can also be a target for further alkylation. For analytical purposes, it can be derivatized using reagents like 6-aminoquinoloyl-N-hydroxysuccinidimyl carbamate (B1207046) to improve its chromatographic properties. scispace.com

Modification of the Methoxy Group: The methoxy group can potentially be cleaved via O-demethylation (e.g., using strong acids like HBr or Lewis acids like BBr₃) to yield the corresponding 6-hydroxy-N-methylpyrazin-2-amine (a pyrazinol). This hydroxyl group can then be used for further functionalization, such as etherification or esterification, opening up a new range of possible derivatives.

Modification of the Pyrazine Ring: The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, especially if additional leaving groups are introduced. Conversely, transition metal-catalyzed cross-coupling reactions, as mentioned previously, are a powerful tool for introducing carbon-based substituents directly onto the pyrazine core. nih.gov These modifications can be used to build more complex molecules or to create π-conjugated materials for optoelectronic applications. rsc.org

The strategic application of these derivatization techniques allows for the fine-tuning of the molecule's properties for various research applications.

Chemical Functionalization of the Pyrazine Ring of this compound

The pyrazine ring is inherently electron-deficient, which makes it resistant to classical electrophilic aromatic substitution but susceptible to nucleophilic attack. slideshare.netyoutube.com The presence of two strong electron-donating groups, the methoxy and N-methylamino groups, somewhat mitigates this electron deficiency, potentially allowing for certain ring functionalization reactions.

Electrophilic Substitution: Electrophilic substitution on the pyrazine core is generally challenging due to the deactivating effect of the two ring nitrogen atoms. youtube.com Reactions such as nitration or halogenation typically require harsh conditions and may proceed in low yields. If such a reaction were to occur on this compound, the substitution would be directed by the powerful ortho-, para-directing methoxy and amino groups to the C-3 and C-5 positions.

Nucleophilic Aromatic Substitution (SNAr): A characteristic reaction of pyrazines is direct nucleophilic substitution, such as the Chichibabin reaction, which typically involves the use of sodium amide in liquid ammonia (B1221849) to introduce an amino group. youtube.comyoutube.com It is conceivable that under forcing conditions, this compound could undergo substitution at one of the ring C-H positions.

Metalation: Directed ortho-metalation is a powerful tool for the functionalization of heteroaromatic compounds. Treatment of this compound with a strong base like n-butyllithium could potentially lead to deprotonation at the C-5 position, which is ortho to the methoxy group. The resulting lithiated species could then be quenched with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce a wide range of substituents onto the pyrazine ring.

Modifications at the 6-Methoxy Group of this compound

The methoxy group is a key site for chemical modification, primarily through cleavage to the corresponding hydroxyl derivative or by nucleophilic displacement.

O-Demethylation: The cleavage of the methyl-oxygen bond is a common transformation for methoxy-substituted aromatics. This can be achieved using strong protic acids like HBr or Lewis acids such as boron tribromide (BBr₃). nih.govmasterorganicchemistry.comorganic-chemistry.org This reaction would convert this compound into 6-hydroxy-N-methylpyrazin-2-amine (a pyrazinone tautomer), a valuable intermediate for further functionalization at the oxygen atom. In biological systems, enzymatic O-demethylation of methoxypyrazines is also a known metabolic pathway. mdpi.comnih.gov

Nucleophilic Displacement (SNAr): The methoxy group can act as a leaving group in nucleophilic aromatic substitution reactions, although it is less reactive than a halide. researchgate.net By heating this compound with strong nucleophiles, it may be possible to displace the methoxy group. The electron-deficient nature of the pyrazine ring facilitates this type of reaction. wikipedia.orgmasterorganicchemistry.com For example, reaction with ammonia or amines could yield diaminopyrazine derivatives, while reaction with alkoxides or thiolates could introduce other ether or thioether functionalities.

Reagent TypePotential ProductReaction Class
Boron tribromide (BBr₃)6-hydroxy-N-methylpyrazin-2-amineO-Demethylation
Strong Amines (e.g., R₂NH)6-(Dialkylamino)-N-methylpyrazin-2-amineSNAr
Sodium Thiolate (e.g., NaSR)6-(Alkylthio)-N-methylpyrazin-2-amineSNAr

Transformations Involving the N-methylamino Group of this compound

The secondary amine at the C-2 position is a versatile functional group that can readily undergo acylation, alkylation, and participate in cross-coupling strategies.

N-Acylation: The N-methylamino group can be easily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. youtube.comyoutube.com This reaction is generally high-yielding and provides a straightforward method to introduce a variety of acyl groups. For less reactive acylating agents or to avoid side reactions, peptide coupling reagents (e.g., HATU, HOBt) can be employed to facilitate amide bond formation with carboxylic acids. Research on electron-deficient aminopyrazines has shown that activating the carboxylic acid with methanesulfonyl chloride and N-methylimidazole can be effective for this transformation. researchgate.net

N-Alkylation: Further alkylation of the secondary amine can be achieved with alkyl halides. youtube.com However, this reaction can be difficult to control and may lead to the formation of the tertiary amine and subsequently the quaternary ammonium (B1175870) salt. surrey.ac.ukresearchgate.net Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, offers a more controlled method for introducing a second alkyl group. njit.edu

Cross-Coupling Reactions: While the amino group itself can be formed via cross-coupling (e.g., Buchwald-Hartwig amination of a 2-halopyrazine), it can also be modified. nih.govwikipedia.org For instance, the corresponding amide or sulfonamide could be used in N-arylation reactions to form more complex structures.

ReagentPotential ProductReaction Class
Acetyl ChlorideN-acetyl-6-methoxy-N-methylpyrazin-2-amineN-Acylation
Methyl Iodide6-methoxy-N,N-dimethylpyrazin-2-amineN-Alkylation
Benzaldehyde / NaBH₄N-benzyl-6-methoxy-N-methylpyrazin-2-amineReductive Amination

Mechanistic Studies of Reactions in the Synthesis and Chemical Transformations of this compound

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The displacement of a leaving group (like the methoxy group or a strategically introduced halide) from the pyrazine ring follows a two-step addition-elimination mechanism.

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group. This attack is perpendicular to the plane of the aromatic ring and breaks the aromaticity, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . wikipedia.orgmasterorganicchemistry.comdalalinstitute.com The negative charge is delocalized over the pyrazine ring and is particularly stabilized by the electron-withdrawing nitrogen atoms.

Elimination Step: In the second, typically faster step, the leaving group is expelled, and the aromaticity of the pyrazine ring is restored, yielding the final substitution product.

Mechanism of Side-Chain Transformations:

N-Acylation: The acylation of the N-methylamino group with an acyl halide proceeds via a standard nucleophilic addition-elimination mechanism at the carbonyl carbon. The amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the halide leaving group and, after deprotonation, yields the stable amide.

N-Alkylation: The reaction with an alkyl halide is a classic SN2 reaction, where the nitrogen lone pair acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion in a single concerted step. youtube.com

Computational Studies: Density Functional Theory (DFT) is a powerful tool used to investigate reaction mechanisms, transition states, and the electronic properties of molecules. nih.govnih.gov DFT studies on related pyrazine and pyridine (B92270) systems have been conducted to understand their interactions and reactivity. acs.orgresearchgate.net Such computational methods could be applied to this compound to predict the most likely sites for electrophilic or nucleophilic attack, calculate activation energy barriers for various transformations, and elucidate the structures of reaction intermediates and transition states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of this compound. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton NMR (¹H NMR) Analysis of this compound

While specific experimental ¹H NMR data for this compound is not widely available in the cited literature, the expected proton signals can be predicted based on its chemical structure and comparison with similar pyrazine derivatives. nih.govchemicalbook.com The molecule contains distinct proton environments that would give rise to characteristic signals in the ¹H NMR spectrum.

The key expected resonances are:

Pyrazine Ring Protons: The two protons on the pyrazine ring are in different chemical environments and would appear as two distinct signals, likely in the aromatic region of the spectrum (typically δ 7.5-8.5 ppm). Their coupling to each other would result in a doublet for each proton.

Methoxy Group Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and would produce a sharp singlet, expected in the range of δ 3.8-4.0 ppm.

N-Methyl Group Protons (-NHCH₃): The three protons of the N-methyl group would also appear as a singlet, or potentially a doublet if coupling to the amine proton is observed, typically in the range of δ 2.8-3.2 ppm.

Amine Proton (-NH): The amine proton would likely appear as a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Expected Chemical Shift (δ, ppm) Expected Multiplicity
Pyrazine-H~ 8.0 - 8.2Doublet
Pyrazine-H~ 7.6 - 7.8Doublet
Methoxy (-OCH₃)~ 3.9Singlet
N-Methyl (-CH₃)~ 3.0Singlet/Doublet
Amine (-NH)VariableBroad Singlet

Carbon-13 NMR (¹³C NMR) and Two-Dimensional NMR Techniques Applied to this compound

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, with the molecular formula C₆H₉N₃O, six distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
C-2 (C-NHCH₃)~ 158 - 162
C-6 (C-OCH₃)~ 155 - 160
C-3~ 135 - 140
C-5~ 120 - 125
Methoxy (-OCH₃)~ 53 - 56
N-Methyl (-CH₃)~ 28 - 32

Two-dimensional (2D) NMR techniques would be instrumental in confirming these assignments.

COSY (Correlation Spectroscopy): Would establish the coupling between the two protons on the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, confirming the assignments for the protonated carbons of the pyrazine ring, the methoxy group, and the N-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This would be crucial for confirming the substitution pattern, for instance, by showing a correlation from the methoxy protons to the C-6 carbon and from the N-methyl protons to the C-2 carbon. nih.gov

Mass Spectrometry (MS) Applications for Purity and Molecular Weight Confirmation of this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of this compound (C₆H₉N₃O). The calculated monoisotopic mass for this compound is 139.07455 Da. uni.lu HRMS analysis would be expected to yield a measured mass that corresponds very closely to this theoretical value.

Predicted m/z values for various adducts of the compound can be calculated and are useful for interpreting the mass spectrum. uni.lu

Table 3: Predicted HRMS Data for this compound Adducts uni.lu

Adduct Predicted m/z
[M+H]⁺140.08183
[M+Na]⁺162.06377
[M-H]⁻138.06727
[M+K]⁺178.03771

The fragmentation pattern observed in MS/MS analysis provides valuable structural information. For this compound, likely fragmentation pathways would involve the initial loss of a methyl radical (•CH₃) from either the methoxy or N-methyl group, or the loss of formaldehyde (B43269) (CH₂O) from the methoxy group. Subsequent cleavages of the pyrazine ring would produce further characteristic fragment ions.

Chromatographic Techniques for the Analysis and Purification of this compound

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing its purity. nih.govrsc.org

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of polar and thermolabile compounds like this compound, as it often does not require derivatization. thermofisher.com Developing a robust HPLC method is critical for quality control.

A typical method development strategy would involve:

Column Selection: A reversed-phase column, such as a C18 or C8, would be a primary choice for separating this moderately polar compound. For separating potential regioisomers, a polysaccharide-based chiral stationary phase could also be effective, as has been demonstrated for similar pyrazine isomers. nih.govresearchgate.net

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be employed. thermofisher.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure good separation and peak shape.

Detection: A UV detector would be suitable for detection, as the pyrazine ring is a chromophore that absorbs UV light. The optimal wavelength for detection would be determined by acquiring a UV spectrum of the compound.

Table 4: Proposed Starting Conditions for HPLC Method Development

Parameter Condition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 5% B, increase to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at ~254 nm and ~280 nm
Injection Volume 10 µL

This method would serve as a starting point and would be optimized to achieve the desired resolution, sensitivity, and analysis time. The method's accuracy and reproducibility would be validated by analyzing spiked samples. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation and identification of volatile and semi-volatile compounds. In the context of substituted pyrazines, such as this compound, GC-MS provides critical information regarding its purity, molecular weight, and structural features through its characteristic retention time and mass fragmentation pattern.

Detailed Research Findings

While specific, publicly available GC-MS studies detailing the full fragmentation pattern of this compound are limited, extensive research on structurally related methoxypyrazines and alkylpyrazines allows for a scientifically grounded projection of its analytical behavior. openagrar.denih.govresearchgate.netnih.gov

The analysis of methoxypyrazines, particularly in complex matrices like wine, often employs capillary GC columns with varying polarity. mdpi.comresearchgate.net For a compound like this compound, a non-polar or medium-polarity column (e.g., DB-5MS or equivalent) would be suitable, providing good separation from related isomers and potential impurities. The retention time would be influenced by the compound's boiling point and its interaction with the stationary phase. The presence of the polar methoxy and N-methylamino groups would likely result in a shorter retention time on a non-polar column compared to less polar pyrazine derivatives of similar molecular weight.

The mass spectrum of this compound, obtained by electron ionization (EI), is predicted to exhibit characteristic fragmentation patterns. The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, for many methoxypyrazines, the molecular ion can be of low relative abundance. openagrar.de

Key fragmentation pathways for pyrazine derivatives typically involve the loss of substituents from the aromatic ring. For this compound, likely fragmentation would include:

Loss of a methyl radical (•CH3) from the methoxy group, leading to a significant fragment ion.

Loss of formaldehyde (CH2O) from the methoxy group.

Cleavage of the N-methyl group from the amine substituent.

Fission of the pyrazine ring , leading to smaller, characteristic fragment ions.

The resulting mass spectrum provides a unique "fingerprint" for the molecule, allowing for its unambiguous identification when compared against a spectral library or a known standard. The high sensitivity of MS also allows for the detection of trace amounts of the compound. mdpi.com

Table of Predicted GC-MS Data for Structurally Related Pyrazine Derivatives

To illustrate the expected GC-MS data, the following table presents information for some related pyrazine compounds. This data is compiled from various sources and provides a comparative basis for the analysis of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Common Fragment Ions (m/z)
2-MethoxypyrazineC5H6N2O110.11110, 82, 55
2-MethylpyrazineC5H6N294.1194, 93, 53
2,5-DimethylpyrazineC6H8N2108.14108, 107, 67, 42
2-Methoxy-3-methylpyrazineC6H8N2O124.14124, 109, 82, 54

This table is for illustrative purposes and the fragmentation patterns can vary based on the specific GC-MS conditions.

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this technique can elucidate key structural parameters such as bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical and physical properties.

Detailed Research Findings

As of the latest available data, a crystal structure for this compound itself has not been reported in the crystallographic databases. However, the analysis of crystal structures of related aminopyrazine and pyrazine derivatives provides valuable insights into the likely solid-state conformation and packing of its derivatives.

The N-methyl group and the methoxy group will also influence the steric and electronic properties, affecting how the molecules pack in the solid state. The planarity of the pyrazine ring may be slightly distorted depending on the nature and size of the substituents in a particular derivative.

Table of Crystallographic Data for an Analogous Heterocyclic Derivative

The following table presents crystallographic data for a related heterocyclic compound to exemplify the type of information obtained from an X-ray diffraction study.

Parameter2-cyanoguanidinophenytoin nih.gov
Crystal System Monoclinic
Space Group P21/c
a (Å) 10.123(2)
b (Å) 10.987(2)
c (Å) 13.011(3)
α (°) 90
β (°) 109.45(3)
γ (°) 90
Volume (ų) 1362.1(5)
Z 4

This data is for an analogous compound and serves to illustrate the parameters determined by X-ray crystallography. The values for a derivative of this compound would be different.

Quantum Chemical Calculations and Electronic Structure Analysis of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to analyzing the electronic characteristics of a molecule. epstem.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system, providing deep insights into its stability, reactivity, and spectroscopic properties.

For this compound, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to obtain an optimized molecular geometry and a detailed electronic profile. redalyc.org

The electronic structure of this compound can be elucidated through the analysis of its molecular orbitals and electron density. Key aspects of this analysis include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For a related compound, 2-Amino-6-methoxy-3-nitropyridine, DFT calculations have been used to plot these orbitals and analyze their energy gaps. redalyc.org

Electron Density Distribution and Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the nitrogen atoms of the pyrazine ring and the oxygen atom of the methoxy group are expected to be electron-rich regions (colored red or yellow on an MEP map), making them potential sites for hydrogen bonding or coordination. Conversely, the hydrogen atoms of the methyl and amine groups would be electron-poor (colored blue), indicating sites susceptible to nucleophilic attack. redalyc.org

Table 1: Illustrative Quantum Chemical Properties for a Heterocyclic Amine This table presents typical data obtained from DFT calculations on analogous molecules, as specific published data for this compound is not available.

Computational Parameter Typical Value/Observation Significance for this compound
HOMO Energy ~ -6.5 eV Indicates electron-donating capability.
LUMO Energy ~ -1.0 eV Indicates electron-accepting capability.
HOMO-LUMO Gap ~ 5.5 eV Suggests high kinetic stability.
MEP Negative Region Pyrazine Nitrogens, Methoxy Oxygen Predicts sites for electrophilic attack and hydrogen bond acceptance.
MEP Positive Region Amine and Methyl Hydrogens Predicts sites for nucleophilic attack.
NBO Charge Transfer Lone Pair (Oxygen) -> σ* (C-N) Stabilizing intramolecular electronic delocalization.

Molecules with rotatable bonds, such as the methoxy and N-methyl groups in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangement (the global minimum) and the energy barriers between different conformations.

This is typically done by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy at each step. The resulting potential energy surface (PES) reveals the low-energy conformers. For a related molecule, 2-amino-6-methoxy-3-nitropyridine, a detailed PES scan identified the most stable conformer, which was found to have a planar structure stabilized by intramolecular hydrogen bonds. redalyc.org A similar analysis for this compound would clarify the preferred orientation of its methoxy and methylamino substituents relative to the pyrazine ring, which is crucial for understanding its interaction with other molecules.

Molecular Dynamics Simulations and Intermolecular Interactions Involving this compound

While quantum mechanics is ideal for studying the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with their environment, such as solvents or biological macromolecules. ulisboa.ptnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe dynamic processes like solvation and ligand binding. ulisboa.pt

The behavior of a compound can change dramatically in different solvents. MD simulations can model how solvent molecules arrange themselves around a solute and how this affects the solute's conformation and properties. For instance, studies on other amines have shown that polar solvents can significantly alter reaction energy profiles compared to the gas phase or nonpolar solvents. nih.gov

An MD simulation of this compound in water would involve placing the molecule in a box of simulated water molecules and observing the system's evolution. Analysis of such a simulation would yield:

Radial Distribution Functions (RDFs) : These functions describe the probability of finding a solvent atom at a certain distance from a solute atom. RDFs for the water oxygen atoms around the amine hydrogen and pyrazine nitrogens would quantify the strength and structure of hydrogen bonds. nih.gov

Solvation Free Energy : This value represents the energy change when the molecule is transferred from a vacuum to the solvent, indicating its solubility.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is central to structure-based drug design. While specific targets for this compound are not defined in public literature, the process would involve:

Preparation : Obtaining the 3D structures of the ligand (this compound) and the target protein.

Docking : A scoring algorithm places the ligand in various positions and orientations within the protein's binding site and calculates a binding score for each pose. The score estimates the binding affinity, with lower values (more negative) typically indicating a more favorable interaction.

Analysis : The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex.

MD simulations are often performed on the best-docked pose to assess the stability of the protein-ligand complex over time and to refine the binding affinity prediction. nih.gov

Structure-Activity Relationship (SAR) Modeling for this compound and its Analogs

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. For this compound, an SAR study would involve synthesizing or computationally modeling a series of analogs and assessing how changes in their structure affect a specific activity (e.g., binding affinity to a protein target).

Key structural modifications for an SAR study of this compound would include:

Modification of the Methoxy Group : Replacing the methoxy group (-OCH₃) with other substituents (e.g., -OH, -OC₂H₅, -Cl, -F) to probe the importance of its size, electronics, and hydrogen-bonding capability.

Modification of the N-methylamino Group : Altering the amine substituent (e.g., -NH₂, -N(CH₃)₂, -NHC₂H₅) to explore how changes in basicity and steric bulk affect activity.

Substitution on the Pyrazine Ring : Adding substituents to the available positions on the pyrazine ring to investigate new interaction points.

The data from these analogs would be used to build a predictive SAR model, often using Quantitative Structure-Activity Relationship (QSAR) techniques. This model could then guide the design of new, more potent compounds. Theoretical descriptors calculated via DFT, such as MEP and orbital energies, are often used as parameters in QSAR models. oatext.com

Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is instrumental in drug discovery for predicting the activity of novel molecules, thereby guiding the synthesis of more potent and selective compounds. A typical QSAR study involves calculating molecular descriptors that quantify various aspects of a molecule's physicochemical properties, such as steric, electronic, and hydrophobic features. These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression.

Despite the utility of QSAR in medicinal chemistry, a review of published research reveals no specific QSAR studies have been conducted on derivatives of this compound. Consequently, no QSAR models or data tables detailing the correlation between molecular descriptors and biological activity for this class of compounds are available.

Pharmacophore Modeling and Virtual Screening Based on the this compound Scaffold

Pharmacophore modeling is another powerful computational tool used in drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify new molecules that fit the model and are therefore likely to be active.

Similar to the lack of QSAR studies, there is no evidence of pharmacophore models being developed or utilized for virtual screening based on the this compound scaffold. Research in this specific area has not been reported, and as a result, there are no established pharmacophore hypotheses or findings from virtual screening campaigns to present.

Biological Activities and Mechanisms of Action of 6 Methoxy N Methylpyrazin 2 Amine Pre Clinical Investigations

In Vitro Pharmacological Characterization of 6-Methoxy-N-methylpyrazin-2-amine

In vitro studies on the pyrazine (B50134) class of molecules show a wide array of pharmacological activities. While direct data for this compound is limited, research on analogous compounds provides a framework for its potential interactions at the molecular and cellular level.

The pyrazine nucleus is a key component in compounds designed to interact with various receptors. A notable area of investigation for heterocyclic compounds, including pyrimidines and purines with structural similarities to pyrazines, has been the Corticotropin-Releasing Factor-1 (CRF-1) receptor. nih.gov Antagonists of the CRF-1 receptor are investigated for their potential in treating anxiety and depression. nih.gov

Additionally, a novel series of pyrazolopyrazines has been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). researchgate.net One such compound, PF470, demonstrated high potency and selectivity, highlighting the potential for pyrazine-containing structures to act as specific receptor modulators. researchgate.net

Research has identified 2,6-disubstituted pyrazines as a promising chemotype for potent and cell-active inhibitors of Casein Kinase 2 Alpha (CSNK2A), a crucial enzyme involved in numerous cellular processes, including viral replication. nih.gov Structure-activity relationship (SAR) studies revealed that incorporating an ortho-methoxy aniline (B41778) at the pyrazine 6-position, a feature structurally analogous to this compound, can produce compounds with potent in-cell target engagement and improved kinome-wide selectivity. nih.gov Specifically, an analog with this feature showed potent inhibition of CSNK2A and selectivity over the PIM3 kinase. nih.gov

The broader family of nitrogen-containing heterocycles has also been explored for other enzyme-inhibiting activities. For instance, pyrazoline derivatives have been studied as inhibitors of enzymes involved in inflammation. nih.gov

The pyrazine scaffold is a common feature in molecules exhibiting a range of effects in cell-based assays.

Antimicrobial Activities: The pyrazine chemical family has been investigated for its antimicrobial properties. A series of novel triazolo[4,3-a]pyrazine derivatives demonstrated antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com One of the most effective compounds in this study showed a Minimum Inhibitory Concentration (MIC) comparable to the antibiotic ampicillin, suggesting that pyrazine-based structures can serve as a foundation for developing new antibacterial agents. mdpi.com

Anticancer Activities: Pyrazine derivatives have garnered significant attention as potential anticancer agents. nih.gov A pyrrolopyrazine derivative, isolated from the deep-sea bacterium Staphylococcus sp. MB30, exhibited anti-proliferative activity against A549 lung cancer cells. mdpi.com Further investigation into its mechanism revealed that the compound induces G1-phase cell cycle arrest and triggers apoptosis through the modulation of Bcl-2 family proteins, activation of caspase-3, and cleavage of PARP. mdpi.com Similarly, other pyrazine-related structures, such as pyrazolo[3,4-d]pyrimidin-4-ones, have shown cytotoxic effects against the MCF-7 human breast adenocarcinoma cell line. mdpi.com

Table 1: Anticancer Activity of Selected Pyrazine Derivatives in Cell Lines

Compound/Derivative Cell Line Activity IC₅₀ Value Source
Pyrrole[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) A549 (Lung Cancer) Anti-proliferative 19.94 µg/mL mdpi.com
3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one MCF-7 (Breast Cancer) Cytotoxic 11 µM mdpi.com
3,6-dimethyl-5-(4-chlorobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one MCF-7 (Breast Cancer) Cytotoxic 12 µM mdpi.com

Anti-inflammatory Activities: The anti-inflammatory potential of pyrazine-containing hybrids is an active area of research. ieasrj.comieasrj.com In vitro studies have shown that certain pyrrolo[1,2-a]pyrazine (B1600676) derivatives can exert moderate anti-inflammatory effects by inhibiting the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). scientific.net Another study on a paeonol (B1678282) derivative incorporating a pyrazine structure found that it significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophage cells, a key process in inflammatory responses. mdpi.com

Table 2: Anti-inflammatory Activity of Selected Pyrazine Derivatives

Compound/Derivative Assay System Activity % Inhibition Concentration Source
Pyrrolo[1,2-a]pyrazines IL-6 Inhibition Moderate 43-59% 50 µM scientific.net
Paeonol-Pyrazine Hybrid LPS-induced NO overexpression in RAW264.7 cells Inhibitory 56.32% 20 µM mdpi.com

Direct studies on signaling pathway modulation by this compound are not available. However, the activities observed in its analogs point to several potential pathways. The inhibition of CSNK2A by 2,6-disubstituted pyrazines directly implies interference with the numerous signaling cascades regulated by this kinase, which include pathways related to cell growth, proliferation, and apoptosis. nih.gov

Furthermore, the anticancer activity of a pyrrolopyrazine derivative has been explicitly linked to the intrinsic apoptotic pathway, evidenced by the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL), upregulation of pro-apoptotic proteins (Bax), and subsequent activation of executioner caspases. mdpi.com The anti-inflammatory effects observed via inhibition of IL-6 and NO production also indicate modulation of key inflammatory signaling pathways, such as the NF-κB pathway. mdpi.comscientific.net

In Vivo Efficacy Studies of this compound in Animal Models

There is a lack of specific in vivo efficacy studies for this compound in the reviewed literature. However, preclinical studies on structurally related pyrazine compounds in animal models provide evidence of their potential systemic effects.

While no behavioral or physiological data exists specifically for this compound, a potent and selective pyrazolopyrazine derivative, PF470, which acts as an mGluR5 negative allosteric modulator, has been evaluated in vivo. researchgate.net In a non-human primate model of Parkinson's disease, this compound showed significant efficacy in reducing L-DOPA-induced dyskinesia, demonstrating that a pyrazine-based core structure can yield systemically active compounds that modulate physiological and behavioral responses. researchgate.net However, its development was halted due to findings in a 90-day toxicology study. researchgate.net

Preclinical Data on this compound Remains Undisclosed in Publicly Available Research

Despite a thorough review of scientific literature and chemical databases, detailed preclinical information regarding the biological activities, efficacy, and pharmacokinetic profile of the chemical compound This compound is not available in the public domain.

Searches for data pertaining to the compound, identified by its CAS Number 1516709-09-3, did not yield any published studies detailing its investigation in preclinical models. Consequently, information regarding its efficacy in specific disease models, such as those for neurodegenerative or infectious diseases, remains unelucidated.

Furthermore, there is no publicly available research on the preclinical pharmacokinetics and metabolism of this compound in any animal models. This includes a lack of data on its absorption, distribution, and elimination profiles, as well as its biotransformation pathways and the identity of any potential metabolites.

While the broader class of pyrazine derivatives has been a subject of interest in medicinal chemistry for various therapeutic areas, including neurodegenerative disorders, the specific research findings for this compound have not been published in accessible scientific journals, patents, or other scholarly resources. Therefore, the content for the requested sections cannot be provided.

Potential Research Applications and Technological Innovations Involving 6 Methoxy N Methylpyrazin 2 Amine

Role of 6-Methoxy-N-methylpyrazin-2-amine as a Chemical Probe in Investigating Biological Systems

The structural motif of this compound, featuring a pyrazine (B50134) core, suggests its potential utility as a chemical probe for investigating complex biological systems. Pyrazine derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties. mdpi.comnih.gov This broad bioactivity spectrum implies that these molecules can interact with various biological targets.

The methoxy (B1213986) and methylamino substituents on the pyrazine ring of this compound can be systematically modified to create a library of analogues. These analogues could then be used to probe the structure-activity relationships of specific biological targets. For instance, by observing how variations in the substituents affect the binding affinity or inhibitory activity against a particular enzyme or receptor, researchers can gain valuable insights into the target's active site and mechanism of action. This approach is fundamental in drug discovery and chemical biology for the validation of new therapeutic targets.

While specific studies on this compound as a chemical probe are not yet widely published, the general importance of pyrazine scaffolds in medicinal chemistry suggests that it could serve as a valuable tool for dissecting biological pathways and identifying novel therapeutic intervention points. nih.gov

Exploration of this compound in Novel Material Science Applications

The applications of pyrazine derivatives extend beyond the biological realm into the field of material science. tandfonline.com Heterocyclic compounds, in general, are integral to the development of new materials with unique electronic and optical properties. tandfonline.com Pyrazines, with their electron-deficient aromatic ring, can be utilized as building blocks for the synthesis of functional polymers and organic electronic materials.

The potential for this compound in this area lies in its ability to be incorporated into larger molecular architectures. For example, it could be used in the synthesis of:

Organic Light-Emitting Diodes (OLEDs): The pyrazine core could be functionalized to create materials with desirable photoluminescent properties.

Organic Semiconductors: The electron-accepting nature of the pyrazine ring could be harnessed to develop n-type organic semiconductors for use in transistors and other electronic devices.

Sensors: Polymers incorporating the this compound unit could be designed to exhibit changes in their optical or electronic properties upon binding to specific analytes, forming the basis for chemical sensors.

The synthesis of polymers and other materials incorporating this pyrazine derivative would likely involve coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are common methods for creating complex organic structures. tandfonline.com

Development of Analytical Methods Utilizing this compound (e.g., as a Reference Standard, Derivatization Agent)

In the field of analytical chemistry, well-characterized compounds are essential for the development and validation of new analytical methods. This compound, with its defined chemical structure and properties, can serve as a valuable reference standard. biosynth.com

As a Reference Standard: In quantitative analyses, a reference standard is a highly purified compound used to calibrate instruments and quantify the amount of a substance in a sample. This compound could be used as a reference standard in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the identification and quantification of related pyrazine derivatives in various matrices, such as environmental samples or in monitoring chemical reactions.

As a Derivatization Agent: Derivatization is a technique used in chromatography to convert an analyte into a product that has improved chromatographic properties or can be more easily detected. The amino group in this compound could be reacted with specific reagents to introduce a "tag" that enhances its detectability by fluorescence or mass spectrometry detectors. Conversely, the compound itself could potentially be used as a derivatizing agent to tag other molecules for easier analysis.

Future Prospects for this compound in Advanced Scientific Research Tools

The future of this compound in advanced scientific research is promising, with potential applications stemming from the versatility of its pyrazine core. Further research into this compound could lead to the development of sophisticated research tools.

One area of promise is in the synthesis of fluorescent probes. By attaching a fluorophore to the this compound scaffold, researchers could create molecules that selectively bind to specific cellular components and report on their location and function through fluorescence microscopy.

Furthermore, the exploration of its coordination chemistry could lead to the development of novel catalysts. The nitrogen atoms in the pyrazine ring can coordinate to metal centers, and by tuning the electronic properties of the ligand through its substituents, it may be possible to create catalysts for a variety of organic transformations. tandfonline.com

As synthetic methodologies for pyrazine derivatives continue to advance, the accessibility of compounds like this compound and its analogues will increase, paving the way for their broader use in a range of scientific disciplines. tandfonline.com The continued investigation into the fundamental properties and reactivity of this compound will be crucial in unlocking its full potential as a valuable tool for scientific discovery and technological innovation.

Q & A

Q. What are the common synthetic routes for 6-Methoxy-N-methylpyrazin-2-amine, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation. For example:

Methoxy Introduction : Replace a halogen (e.g., Cl at position 6) with methoxide (KOCH₃) under reflux in polar aprotic solvents like DMF .

N-Methylation : Treat 6-methoxypyrazin-2-amine with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to achieve selective methylation .

  • Critical Conditions :

  • Temperature control (60–80°C) to avoid side reactions.

  • Use of anhydrous solvents for methylation to prevent hydrolysis.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) .

    • Data Table : Synthetic Route Comparison
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
MethoxylationKOCH₃, DMF, 80°C, 12h65–75≥95%
N-MethylationCH₃I, K₂CO₃, DCM, RT, 6h70–85≥98%

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :
  • 1H/13C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and N-methyl (-NCH₃, δ ~3.0 ppm) groups. Pyrazine ring protons appear as doublets (δ 8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 153.1 (C₆H₉N₃O) confirms molecular weight .
  • IR Spectroscopy : Stretching vibrations for C-O (1250 cm⁻¹) and N-H (3300 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation .

Q. What are the typical solubility and stability profiles of this compound under various storage conditions?

  • Methodological Answer :
  • Solubility : Soluble in DMSO (≥50 mM), methanol, and dichloromethane; sparingly soluble in water (<1 mM) .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid light exposure (use amber vials) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the regioselectivity of substitution reactions in pyrazinamine derivatives?

  • Methodological Answer :
  • Mechanistic Studies : Use isotopic labeling (e.g., 15N) or computational modeling (DFT) to track substitution pathways. For example, meta-directing effects of methoxy groups may compete with steric effects from N-methyl .
  • Comparative Experiments : Synthesize analogs (e.g., 6-chloro vs. 6-methoxy derivatives) under identical conditions to isolate substituent effects .
  • Advanced Analytics : LC-MS/MS monitors reaction intermediates to identify competing pathways .

Q. In designing experiments to study the biological activity of this compound, what methodological considerations are essential to ensure reproducibility?

  • Methodological Answer :
  • In Vitro Assays : Use standardized cell lines (e.g., HEK293, HepG2) with positive/negative controls. Pre-treat compounds with cytochrome P450 enzymes to assess metabolic stability .
  • Dose-Response Curves : Test across a logarithmic concentration range (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values .
  • Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity .

Q. How can computational modeling be integrated with experimental data to predict the reactivity and potential derivatives of this compound?

  • Methodological Answer :
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Validate with experimental binding assays (SPR/ITC) .
  • DFT Calculations : Predict electrophilic/nucleophilic sites using HOMO-LUMO maps. Compare with experimental substituent reactivity (e.g., bromination at position 5 vs. 3) .
  • QSAR Models : Train models on pyrazine derivative datasets to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for N-methylation of pyrazinamines?

  • Methodological Answer :
  • Variable Factors :

Base Strength : Stronger bases (e.g., NaH vs. K₂CO₃) may deprotonate amines more effectively, improving methylation efficiency .

Solvent Polarity : Polar aprotic solvents (DMF vs. THF) enhance nucleophilicity of the amine .

  • Resolution Strategy :
  • Replicate reactions under reported conditions.
  • Optimize via Design of Experiments (DoE) to identify critical parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.